molecular formula C14H11BrO5 B8384331 Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate

Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B8384331
M. Wt: 339.14 g/mol
InChI Key: HBPLRJYUIBJADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyran derivative followed by esterification and benzyloxy substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

  • Methyl 3-(benzyloxy)-5-chloro-4-oxo-4H-pyran-2-carboxylate
  • Methyl 3-(benzyloxy)-5-iodo-4-oxo-4H-pyran-2-carboxylate
  • Methyl 3-(benzyloxy)-5-fluoro-4-oxo-4H-pyran-2-carboxylate

Comparison: Compared to its analogs, Methyl 3-(benzyloxy)-5-bromo-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can lead to different interaction profiles and reactivity patterns .

Properties

Molecular Formula

C14H11BrO5

Molecular Weight

339.14 g/mol

IUPAC Name

methyl 5-bromo-4-oxo-3-phenylmethoxypyran-2-carboxylate

InChI

InChI=1S/C14H11BrO5/c1-18-14(17)13-12(11(16)10(15)8-20-13)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

HBPLRJYUIBJADL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C(=CO1)Br)OCC2=CC=CC=C2

Origin of Product

United States

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